REACTION_CXSMILES
|
ICI.[CH3:4][C:5]12[C:13]3([OH:17])[C:14]([CH3:16])([CH3:15])[CH:8]([CH2:9][CH:10]1[CH:11]=[CH:12]3)[CH2:7][CH2:6]2.[CH2:18](O)C=CCCCCCCC>CCOCC.[Zn]>[CH3:4][C:5]12[C:13]3([OH:17])[C:14]([CH3:16])([CH3:15])[CH:8]([CH2:9][CH:10]1[CH:11]1[CH:12]3[CH2:18]1)[CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
product
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CCC3CC1C=CC2(C3(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
are stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
No external heat
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux (36°-41° C)
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
is maintained (41°-46° C)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is refluxed daily for 8.5 hours for 5 days (42 hours in all)
|
Duration
|
42 h
|
Type
|
CUSTOM
|
Details
|
100°-220° C
|
Name
|
|
Type
|
|
Smiles
|
CC12CCC3CC1C1CC1C2(C3(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |